3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride is a complex organic compound that belongs to the class of indolium salts This compound is characterized by its unique structure, which includes an indolium core and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride typically involves the reaction of indole derivatives with pyrazole derivatives under specific conditions. One common method involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 4,5-dihydro-3-phenyl-1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole-quinones, while reduction may produce indoline derivatives .
Scientific Research Applications
3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3H-Indolium, 2-[2-(4-hydroxy-3,5-diiodophenyl)ethenyl]-3,3-dimethyl-1-(3-sulfopropyl)-, inner salt
- 3H-Indolium, 2-[2-(4,5-dihydro-3,5-diphenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride
Uniqueness
Compared to similar compounds, 3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indolium core and a pyrazolyl group makes it particularly versatile for various applications .
Properties
CAS No. |
31612-53-0 |
---|---|
Molecular Formula |
C22H24ClN3 |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;chloride |
InChI |
InChI=1S/C22H24N3.ClH/c1-22(2)18-11-7-8-12-20(18)24(3)21(22)14-16-25-15-13-19(23-25)17-9-5-4-6-10-17;/h4-12,14,16H,13,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LREPJTVZWHYTSV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CN3CCC(=N3)C4=CC=CC=C4)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.